molecular formula C19H18N2O6 B5916640 [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate

Cat. No.: B5916640
M. Wt: 370.4 g/mol
InChI Key: CGMACCXNLSGZSS-CAPFRKAQSA-N
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Description

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole moiety linked to a trimethoxybenzoate group, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common method includes the condensation of 1-methyl-2-oxoindole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate can be compared with other similar compounds such as:

    Indole derivatives: Compounds like indole-3-carbinol and indomethacin, which also feature the indole moiety but differ in their substituents and overall structure.

    Trimethoxybenzoate derivatives: Compounds like trimethoprim and trimethoxybenzaldehyde, which share the trimethoxybenzoate group but have different functional groups attached.

Properties

IUPAC Name

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-21-13-8-6-5-7-12(13)16(18(21)22)20-27-19(23)11-9-14(24-2)17(26-4)15(10-11)25-3/h5-10H,1-4H3/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMACCXNLSGZSS-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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